![molecular formula C19H14F6O2 B13915867 2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane CAS No. 134130-22-6](/img/structure/B13915867.png)
2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane is a fluorinated organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoroethenyloxy groups attached to a bisphenol A backbone, which imparts distinct chemical and physical properties. It is widely used in various industrial applications due to its high thermal stability, chemical resistance, and low dielectric constant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate. This is followed by catalytic reduction using hydrazine and palladium on carbon (Pd/C) to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common practices to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethenyloxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biomaterials due to its biocompatibility and chemical resistance.
Medicine: Explored for drug delivery systems and medical devices owing to its stability and inertness.
Mechanism of Action
The mechanism of action of 2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane is primarily based on its ability to form stable, high-performance polymers. The trifluoroethenyloxy groups enhance the compound’s chemical resistance and thermal stability by creating strong intermolecular interactions and reducing the dielectric constant. These properties make it an ideal candidate for applications requiring durable and reliable materials.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane: Known for its use in high-performance thermosetting polymers.
2,2-Bis[4-(4-aminophenoxy)phenyl]propane: Utilized in the synthesis of polyimides and other high-temperature polymers.
Tetrabromobisphenol A bis(2-hydroxyethyl) ether: Used as a flame retardant in various polymer applications.
Uniqueness
2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane stands out due to its trifluoroethenyloxy groups, which impart unique properties such as low dielectric constant, high thermal stability, and excellent chemical resistance. These characteristics make it particularly valuable in applications where traditional bisphenol A derivatives may not perform as well.
Properties
CAS No. |
134130-22-6 |
|---|---|
Molecular Formula |
C19H14F6O2 |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
1-(1,2,2-trifluoroethenoxy)-4-[2-[4-(1,2,2-trifluoroethenoxy)phenyl]propan-2-yl]benzene |
InChI |
InChI=1S/C19H14F6O2/c1-19(2,11-3-7-13(8-4-11)26-17(24)15(20)21)12-5-9-14(10-6-12)27-18(25)16(22)23/h3-10H,1-2H3 |
InChI Key |
LWLXERKYGVNBKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(=C(F)F)F)C2=CC=C(C=C2)OC(=C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13915786.png)
![1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13915800.png)
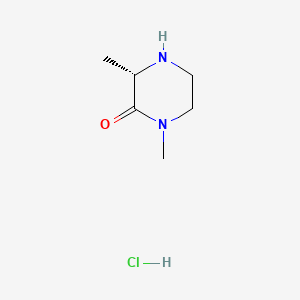
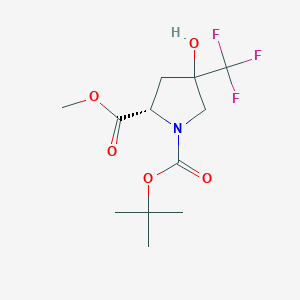
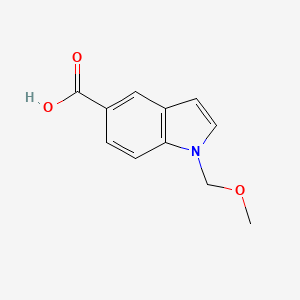
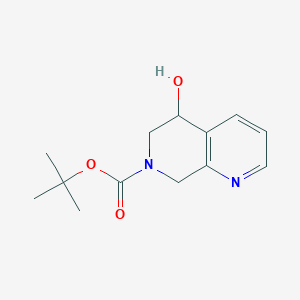
![3-Benzyl-6-thia-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13915823.png)
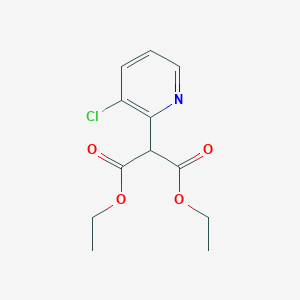

![(R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol](/img/structure/B13915845.png)
![trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one](/img/structure/B13915848.png)
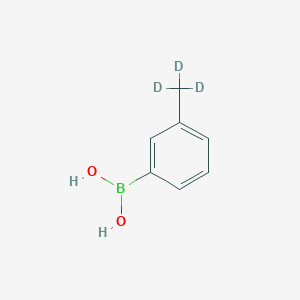
![(3S,5R)-3-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-(3-methylbut-2-en-2-yl)oxolan-2-one](/img/structure/B13915865.png)
